Trifluomeprazine hydrochloride
CAS No.: 3800-98-4
Cat. No.: VC7971606
Molecular Formula: C19H22ClF3N2S
Molecular Weight: 402.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3800-98-4 |
|---|---|
| Molecular Formula | C19H22ClF3N2S |
| Molecular Weight | 402.9 g/mol |
| IUPAC Name | N,N,2-trimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C19H21F3N2S.ClH/c1-13(11-23(2)3)12-24-15-6-4-5-7-17(15)25-18-9-8-14(10-16(18)24)19(20,21)22;/h4-10,13H,11-12H2,1-3H3;1H |
| Standard InChI Key | JISXJZIKROIEPI-UHFFFAOYSA-N |
| SMILES | CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)CN(C)C.Cl |
| Canonical SMILES | CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)CN(C)C.Cl |
Introduction
Chemical Identity and Physicochemical Properties
Trifluoperazine hydrochloride (CAS RN: 440-17-5) exists as a white to off-white crystalline powder with limited aqueous solubility (12.2 mg/L at 24°C) . Its stability profile necessitates storage at frozen temperatures (<0°C) to prevent degradation .
Table 1: Key Chemical Properties of Trifluoperazine Hydrochloride
The compound’s phenothiazine core facilitates dopamine receptor antagonism, while the trifluoromethyl group enhances metabolic stability and CNS penetration .
Pharmacological Mechanisms and Therapeutic Targets
Dopaminergic Antagonism in Psychiatric Disorders
Trifluoperazine hydrochloride primarily acts as a postsynaptic dopamine D receptor antagonist in the mesolimbic pathway, reducing positive symptoms of schizophrenia (e.g., hallucinations) at doses of 15–20 mg/day . Its antiemetic effects stem from blockade of chemoreceptor trigger zone D receptors .
Anticancer Mechanisms
Emerging evidence reveals concentration-dependent anticancer activity:
Table 2: Anticancer Effects Across Cell Lines
At 10–20 μM concentrations, trifluoperazine hydrochloride induces mitochondrial apoptosis via cytochrome c release and caspase-9/3 activation, while suppressing metastasis through MMP-9 inhibition .
Clinical and Preclinical Applications
Psychiatric Indications
Oncological Applications (Preclinical)
-
TNBC Brain Metastasis: 5 mg/kg/day intraperitoneal dosing reduced metastatic nodules by 70% in murine models .
-
CRC Xenografts: 10 mg/kg/day inhibited tumor growth by 62% compared to controls .
Adverse Effects and Drug Interactions
Adverse Effect Profile
-
Common ( >10% patients): Extrapyramidal symptoms (akathisia, dystonia), sedation
-
Serious (<1%): Neuroleptic malignant syndrome (NMS), QTc prolongation
Critical Drug Interactions
Dosage Forms and Regulatory Status
Table 3: Available Formulations
Emerging Research and Future Directions
Recent studies highlight trifluoperazine hydrochloride’s potential as a chemosensitizer. In TNBC models, 5 μM co-treatment with doxorubicin increased cytotoxicity by 300% compared to doxorubicin alone . Ongoing Phase I trials (NCT04820292) are evaluating its safety in metastatic CRC at doses up to 0.1 mg/kg twice daily.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume